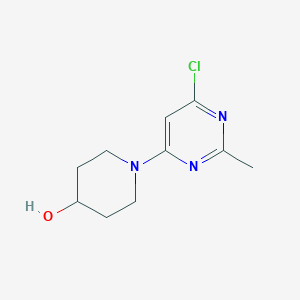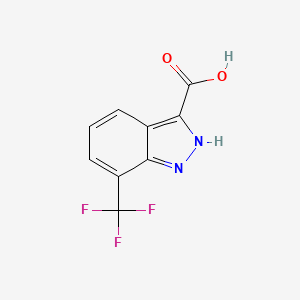![molecular formula C12H13NO2S B1486488 4-(Cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrol-5-carbonsäure CAS No. 1048468-39-8](/img/structure/B1486488.png)
4-(Cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrol-5-carbonsäure
Übersicht
Beschreibung
“4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound with the molecular weight of 221.28 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of related compounds involves the annulation of a pyrrole ring to a thiophene derivative . The reaction of ester with aqueous EtNH2 has been used for the synthesis of ethylamide .Molecular Structure Analysis
The InChI code for this compound is1S/C11H11NO2S/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The IR spectrum, NMR spectrum, and mass spectrum provide more detailed information about its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Thieno[3,2-b]pyrrol-5-carboxamide, zu denen diese Verbindung gehört, haben eine starke Aktivität gegen das Hepatitis-C-Virus gezeigt . Sie sind eine neue Klasse allosterischer Inhibitoren für die RNA-abhängige RNA-Polymerase des Hepatitis-C-Virus . Sie hemmen auch CHIKV-Alphaviren, Flaviviren und neurotrophe Arboviren .
Onkologieforschung
Thienopyrrolverbindungen, einschließlich dieser, wurden gefunden, um die KDM1A- und LSD1-Demethylasen zu hemmen, die die DNA-Methylierung regulieren . Das Gleichgewicht des N-Methylierungsgrades in Histonen ist einer der Schlüsselfaktoren für die Regulation der Genexpression . Die Aktivität von Demethylasen ist in vielen Arten von Krebszellen erhöht, und daher wurden KDM1-Inhibitoren als neue Ziele für die Krebstherapie identifiziert .
Synthese neuer Thienopyrrole
Diese Verbindung wird bei der Synthese neuer Thienopyrrole verwendet, die N-Substituenten in den bizyklischen und Carboxamid-Teilen enthalten . Die Ausgangsmaterialien für diese Synthesen waren zuvor hergestellte N-substituierte Thienopyrrolcarboxylatester .
Hemmung von Alphaviren
Verbindungen mit einem Thieno[3,2-b]pyrrol-Skelett, wie dieses, wurden gefunden, um Alphaviren zu hemmen, wie das Chikungunya-Virus . Sie zeigen ein breites Spektrum an antiviraler Aktivität .
Medizinische Chemie
Thieno[3,2-b]pyrrol-5-carboxamide haben in den letzten Jahren große Aufmerksamkeit erregt, da neue Arten von Aktivitäten für bestimmte Vertreter in dieser Verbindungsreihe entdeckt wurden .
Chemische Synthese
Diese Verbindung wird in der chemischen Synthese verwendet, insbesondere in den Cyclisierungsmodi eines Glycin-abgeleiteten Enaminoamids .
Safety and Hazards
Zukünftige Richtungen
Thieno[3,2-b]pyrrolecarboxamides have attracted significant attention due to the discovery of new types of activity for specific representatives in this series of compounds . Future research could focus on the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties .
Wirkmechanismus
Target of Action
Similar compounds have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus .
Mode of Action
It is known that similar compounds act as allosteric inhibitors, binding to a site on the target enzyme other than the active site, leading to a change in the enzyme’s conformation and a decrease in its activity .
Biochemical Pathways
Similar compounds have been found to inhibit the kdm1a and lsd1 demethylases, which regulate dna methylation . This suggests that 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may also affect these pathways.
Result of Action
Similar compounds have been found to inhibit the activity of certain enzymes, leading to changes in gene transcription .
Biochemische Analyse
Biochemical Properties
4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with histone lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification . The interaction between 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and LSD1 can inhibit the demethylation process, thereby affecting gene expression.
Cellular Effects
The effects of 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting LSD1, 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can lead to changes in the expression of genes involved in cell proliferation and differentiation . This can result in altered cellular behavior, such as reduced cell growth or induced cell differentiation.
Molecular Mechanism
At the molecular level, 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of LSD1, inhibiting its enzymatic activity . This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. Additionally, 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior.
Dosage Effects in Animal Models
The effects of 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes . At very high doses, 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular functions.
Metabolic Pathways
4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with chromatin and influence gene expression. The subcellular localization of 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can determine its effectiveness in modulating cellular processes.
Eigenschaften
IUPAC Name |
4-(cyclopropylmethyl)-2-methylthieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-7-4-9-11(16-7)5-10(12(14)15)13(9)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFSGYJYYJIUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2CC3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


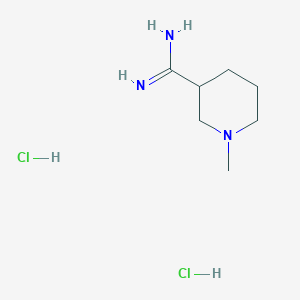
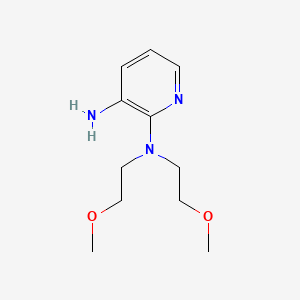
![[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride](/img/structure/B1486410.png)


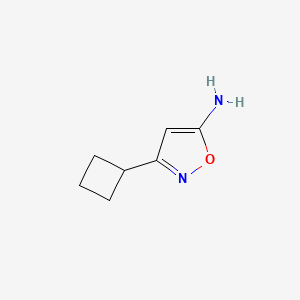
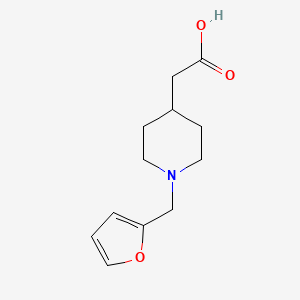
![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid](/img/structure/B1486419.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B1486421.png)
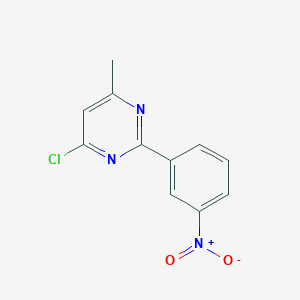

![1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486424.png)
